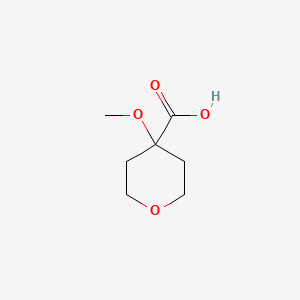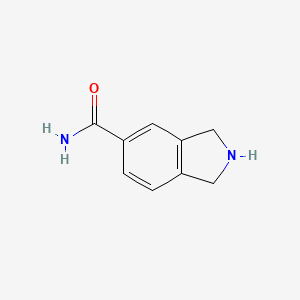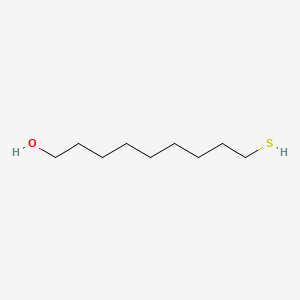
9-Mercapto-1-nonanol
Overview
Description
9-Mercapto-1-nonanol (9-MNL) is an alkanethiol . It forms a self-assembled monolayer (SAM) on a variety of substrates . It facilitates the immobilization of the surface atoms . It is used in the surface modification of gold electrodes for the fabrication of biosensors for biomedical applications .
Molecular Structure Analysis
The molecular formula of 9-Mercapto-1-nonanol is C9H20OS . The molecular weight is 176.32 g/mol .Chemical Reactions Analysis
9-Mercapto-1-nonanol is an alkanethiol that forms a self-assembled monolayer (SAM) on a variety of substrates .Physical And Chemical Properties Analysis
9-Mercapto-1-nonanol is a liquid at room temperature . It has a density of 0.939 g/mL at 25 °C . The boiling point is predicted to be 269.6±13.0 °C . The refractive index is n20/D 1.483 .Scientific Research Applications
Self-Assembled Monolayers (SAMs)
9-MNL is an alkanethiol that forms a self-assembled monolayer (SAM) on a variety of substrates . This property facilitates the immobilization of surface atoms , making it useful in various fields where surface modification is required.
Surface Modification of Gold Electrodes
One of the primary applications of 9-MNL is in the surface modification of gold electrodes . The formation of SAMs on gold surfaces allows for the creation of stable, well-defined surfaces that can be used in various electrochemical applications.
Fabrication of Biosensors
9-MNL has been used in the fabrication of biosensors for biomedical applications . The ability to form SAMs on gold electrodes allows for the immobilization of biomolecules, enabling the detection of specific biological targets.
DNA and microRNA Detection
9-MNL has been utilized in the study of interfacial design and its impact on the electrochemical detection of DNA and microRNA. It was observed that the orientation of a DNA probe strand and the length of the diluent, such as 9-MNL, significantly affect the electrochemical response from methylene blue at low-density DNA films.
Nanoscale Formation Processes
The compound plays a role in understanding the nanoscale formation processes of monolayers, crucial for applications in bio- and nanotechnology. This understanding can help improve the design and functionality of nanoscale devices.
DNA Chip Technologies
9-MNL has been used in developing DNA chip technologies using thymine-based surface chemistry. This application demonstrates improved discrimination between complementary and non-complementary target hybridization, which is crucial in genetic testing and research.
Mechanism of Action
Target of Action
The primary target of 9-Mercapto-1-nonanol (9-MNL) is the surface of various substrates . It is an alkanethiol that forms a self-assembled monolayer (SAM) on these substrates .
Mode of Action
9-MNL interacts with its targets by facilitating the immobilization of the surface atoms . This interaction results in the formation of a self-assembled monolayer (SAM) on the substrate surface .
Result of Action
The primary molecular effect of 9-MNL’s action is the formation of a SAM on the substrate surface . This can have various cellular effects, depending on the nature of the substrate and the specific biochemical context. For example, 9-MNL can be used in the surface modification of gold electrodes for the fabrication of biosensors for biomedical applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-sulfanylnonan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OS/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFJFNVBVKPAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673074 | |
| Record name | 9-Sulfanylnonan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131215-92-4 | |
| Record name | 9-Sulfanylnonan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Mercapto-1-nonanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the length of the alkanethiol diluent, such as 9-Mercapto-1-nonanol, influence the performance of DNA-based biosensors?
A: Research indicates that the length of the alkanethiol diluent plays a crucial role in the sensitivity and selectivity of DNA-based biosensors. Studies comparing 9-Mercapto-1-nonanol with a shorter diluent, 6-Mercapto-1-hexanol, demonstrated that the longer chain diluent significantly improved the sensor's ability to discriminate between fully complementary and single adenine-cytosine mismatch DNA targets. [] This enhanced discrimination is attributed to the longer diluent providing greater spatial separation between the immobilized probe DNA strands, reducing steric hindrance and facilitating more selective hybridization with target DNA. []
Q2: How does 9-Mercapto-1-nonanol contribute to the formation of tethered bilayer lipid membranes (tBLMs) on silver substrates?
A: 9-Mercapto-1-nonanol, when used as a backfiller molecule in conjunction with a molecular anchor like WC14 (20-tetradecyloxy-3,6,9,12,15,18,22 heptaoxahexatricontane-1-thiol), influences the formation and properties of tBLMs on silver surfaces. [] Spectroscopic analyses, including Surface-Enhanced Raman Spectroscopy (SERS) and Reflection Absorption Infrared Spectroscopy (RAIRS), reveal that varying the length of backfiller molecules impacts the orientation of WC14 anchor molecules within the self-assembled monolayer (SAM). [] Longer backfillers, like 9-Mercapto-1-nonanol, promote a more vertical orientation of WC14, influencing the subsequent fusion of multilamellar vesicles and ultimately the formation of tBLMs. []
Q3: Can 9-Mercapto-1-nonanol be used to create mixed SAMs on gold surfaces? What factors influence the composition of these mixed layers?
A: Yes, 9-Mercapto-1-nonanol can be combined with other thiols, such as 11-Mercaptoundecanoic acid (MUA), to create mixed SAMs on gold nanoparticles. [] The final composition of these mixed monolayers is primarily dictated by the initial molar ratio of the thiols used during the synthesis. [] This control over monolayer composition offers a route to tailor the surface properties of nanoparticles for specific applications.
Q4: How can real-time imaging techniques be used to study the formation of SAMs with 9-Mercapto-1-nonanol on gold surfaces?
A: Scanning electrochemical cell microscopy (SECCM) has emerged as a powerful technique to visualize the real-time formation of SAMs, including those formed with 9-Mercapto-1-nonanol, at the nanoscale level. [] By monitoring the electrochemical signal of a soluble redox reporter, researchers can track changes in surface coverage and identify defects during the self-assembly process. [] This technique allows for a deeper understanding of the kinetics and mechanisms governing SAM formation, which is critical for developing tailored surfaces with desired properties.
Q5: What role does 9-Mercapto-1-nonanol play in the synthesis of palladium nanoparticles?
A: 9-Mercapto-1-nonanol acts as a capping agent in the synthesis of palladium nanoparticles (Pd NPs). [] The thiol group (-SH) in 9-Mercapto-1-nonanol strongly binds to the surface of the forming Pd NPs, controlling their growth and preventing aggregation. [] This leads to the formation of small and mostly monodisperse Pd NPs, typically around 2 nm in size. [] This ability to control nanoparticle size and dispersity is crucial for tailoring the catalytic and optical properties of these materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





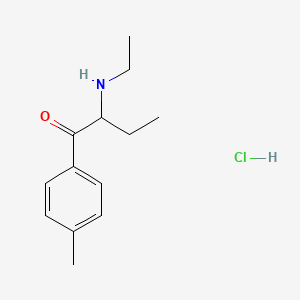
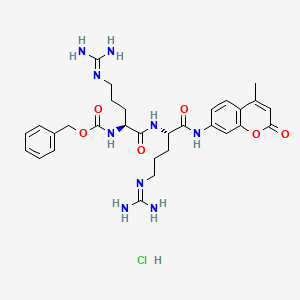
![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)
![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)
